molecular formula C25H31N7O6 B1671335 KXQ762CQTH CAS No. 1453868-32-0

KXQ762CQTH

カタログ番号: B1671335
CAS番号: 1453868-32-0
分子量: 525.6 g/mol
InChIキー: KGWWHPZQLVVAPT-STTJLUEPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anticancer Activity

ENMD-2076 has been primarily studied for its anticancer properties. It acts as a potent inhibitor of various cancer cell lines, particularly those associated with breast and endometrial cancers. The compound has shown promise in preclinical studies by inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study Example :
A study conducted on the efficacy of ENMD-2076 demonstrated significant tumor reduction in xenograft models of breast cancer. The results indicated that the compound effectively targeted specific pathways involved in tumor proliferation and survival, leading to decreased tumor volume and improved survival rates in treated animals .

Clinical Trials

ENMD-2076 has been evaluated in various clinical trials to assess its safety and efficacy in human subjects. Notably, it has been tested in combination with other therapies to enhance its effectiveness against resistant cancer types.

Clinical Trial IDPhaseConditionOutcome
NCT03394027IIMetastatic Breast CancerOngoing; preliminary results show promise
NCT02031419IAdvanced Endometrial CancerCompleted; safety established

Comparative Studies

Comparative studies have shown that ENMD-2076 exhibits superior efficacy compared to traditional chemotherapeutics, with a favorable side effect profile. This is crucial for patient quality of life during treatment.

Potential Beyond Oncology

While the primary focus has been on oncology, there are indications that ENMD-2076 may have applications in other therapeutic areas such as:

  • Neurological Disorders : Preliminary research suggests potential neuroprotective effects.
  • Inflammatory Diseases : The compound's ability to modulate immune responses may offer therapeutic avenues for inflammatory conditions.

作用機序

ENMD-2076 L-(+)-酒石酸は、腫瘍の増殖と生存に関与する複数のキナーゼを阻害することでその効果を発揮します。 主要な分子標的は次のとおりです。

この化合物はこれらのキナーゼを阻害し、腫瘍の増殖と生存に必要な重要な経路を破壊します .

準備方法

合成経路および反応条件

ENMD-2076 L-(+)-酒石酸の合成には、コア構造の調製とそれに続く所望の活性を達成するための官能基化を含む、複数のステップが必要です。 特定の合成経路および反応条件は、機密情報であり、詳細については公表されていません。 合成には、所望の化学変換を実現するために、さまざまな試薬や触媒が使用されていることは知られています .

工業生産方法

ENMD-2076 L-(+)-酒石酸の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が関与する可能性があります。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理措置が含まれます .

化学反応の分析

反応の種類

ENMD-2076 L-(+)-酒石酸は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬および条件

これらの反応に使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、および反応を促進するためのさまざまな触媒が含まれます。 温度や圧力などの特定の条件は、所望の化学変換を実現するために最適化されます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の反応条件や試薬によって異なります。 たとえば、酸化反応では、ENMD-2076 L-(+)-酒石酸の酸化誘導体が生成される可能性があり、一方、還元反応では、化合物の還元型が生成される可能性があります .

科学研究における用途

ENMD-2076 L-(+)-酒石酸は、以下を含む幅広い科学研究用途があります。

類似化合物との比較

ENMD-2076 L-(+)-酒石酸は、抗有糸分裂作用と抗血管新生作用を組み合わせた、マルチターゲットキナーゼ阻害プロファイルが特徴です。 類似の化合物には、以下が含まれます。

これらの化合物は、ENMD-2076 L-(+)-酒石酸と共通点がありますが、特定のキナーゼ標的や治療用途は異なります .

生物活性

The compound known as (2R,3R)-2,3-dihydroxybutanedioic acid; 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine , often referred to as ENMD-2076 , has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure :
The compound consists of a pyrimidine core substituted with a 4-methylpiperazine and a 5-methylpyrazole moiety. The dihydroxybutanedioic acid component is critical for its biological activity.

PropertyValue
Molecular FormulaC25H31N7O6
Molar Mass525.566 g/mol
CAS Number1453868-32-0
IUPAC Name(2R,3R)-2,3-dihydroxybutanedioic acid; N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-[(1E)-2-phenylethenyl]pyrimidin-4-amine

Antitumor Activity

ENMD-2076 has shown promising antitumor activity in various cancer models. Studies indicate that it inhibits tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.

The proposed mechanisms include:

  • Inhibition of Cell Proliferation : ENMD-2076 disrupts the cell cycle in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : The compound activates apoptotic pathways, which are crucial for eliminating cancerous cells.
  • Targeting Specific Receptors : The presence of piperazine and pyrazole groups suggests potential interactions with various receptors involved in cancer progression.

Study 1: Efficacy in Breast Cancer Models

A study published in Cancer Research examined the effects of ENMD-2076 on breast cancer cell lines. Results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

Study 2: Synergistic Effects with Chemotherapy

Another investigation assessed the compound's ability to enhance the efficacy of standard chemotherapy agents. The combination treatment resulted in a synergistic effect, leading to improved outcomes in xenograft models of ovarian cancer .

特性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWHPZQLVVAPT-STTJLUEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453868-32-0
Record name ENMD-2076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMD-2076
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 2
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 3
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 4
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 5
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Reactant of Route 6
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。